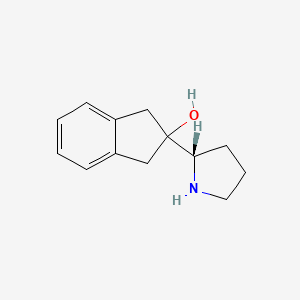![molecular formula C13H18O B13556131 4-[4-(Propan-2-yl)phenyl]butanal CAS No. 62518-63-2](/img/structure/B13556131.png)
4-[4-(Propan-2-yl)phenyl]butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Propan-2-yl)phenyl]butanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a butanal group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)phenyl]butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired product. This reaction requires the use of dry ether as a solvent and is carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Propan-2-yl)phenyl]butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-[4-(Propan-2-yl)phenyl]butanoic acid.
Reduction: 4-[4-(Propan-2-yl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction.
Aplicaciones Científicas De Investigación
4-[4-(Propan-2-yl)phenyl]butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the interaction of aromatic aldehydes with biological macromolecules such as proteins and nucleic acids.
Medicine: Research into the potential pharmacological properties of this compound and its derivatives, including their effects on cellular pathways and potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(Propan-2-yl)phenyl]butanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring and propan-2-yl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutanal: Lacks the propan-2-yl group, resulting in different chemical and physical properties.
4-[4-(Methyl)phenyl]butanal: Contains a methyl group instead of a propan-2-yl group, leading to variations in reactivity and applications.
4-[4-(Ethyl)phenyl]butanal:
Uniqueness
4-[4-(Propan-2-yl)phenyl]butanal is unique due to the presence of the propan-2-yl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding interactions, and overall stability, making it distinct from other similar compounds.
Propiedades
Número CAS |
62518-63-2 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-(4-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-11H,3-5H2,1-2H3 |
Clave InChI |
RCQMMCWUKHWWDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


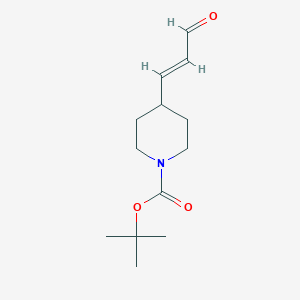
![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)
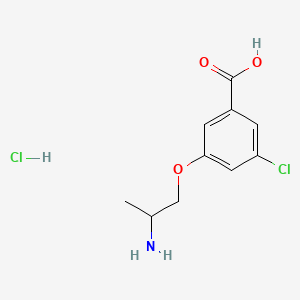
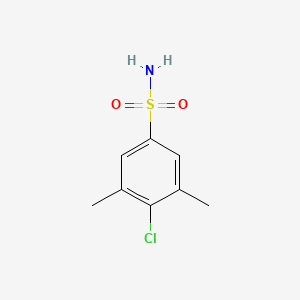
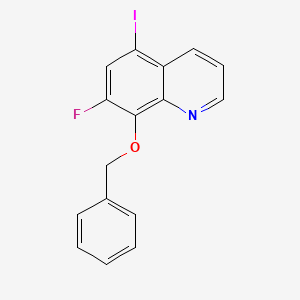
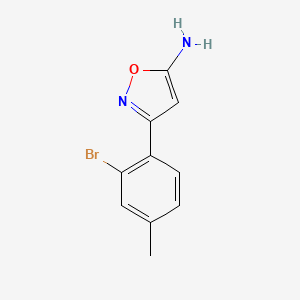
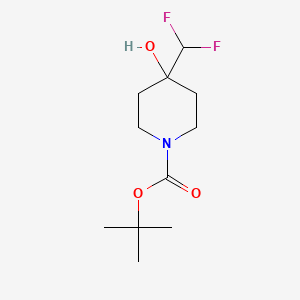
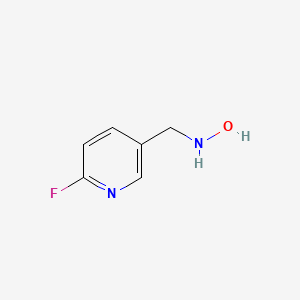
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
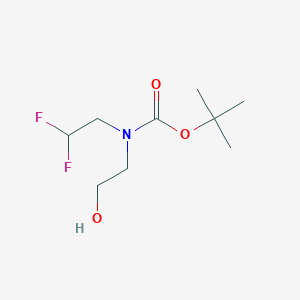
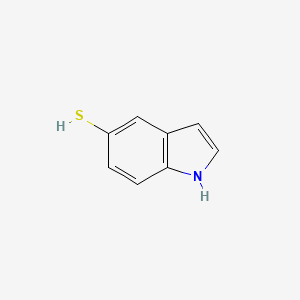
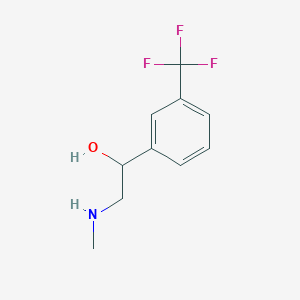
![3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
